molecular formula C8H8FN3O B11099206 (2E)-2-(2-fluorobenzylidene)hydrazinecarboxamide

(2E)-2-(2-fluorobenzylidene)hydrazinecarboxamide

Cat. No.: B11099206
M. Wt: 181.17 g/mol
InChI Key: HWCTVJBBBDHFEH-VZUCSPMQSA-N
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Description

2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction of 2-fluorobenzaldehyde with hydrazinecarboxamide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves the condensation reaction between 2-fluorobenzaldehyde and hydrazinecarboxamide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and recrystallized from ethanol to obtain pure crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the original amine and aldehyde.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical agents due to its ability to form stable metal complexes.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It can be used as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

[(E)-(2-fluorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8FN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

HWCTVJBBBDHFEH-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)F

Origin of Product

United States

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